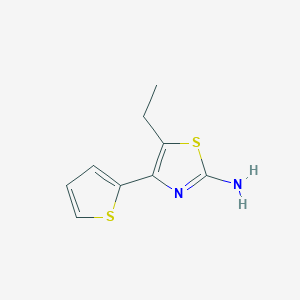
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine” is a biochemical used for proteomics research . It has a molecular formula of C9H10N2S2 and a molecular weight of 210.32 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H10N2S2 . The compound contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with an ethyl group at the 5-position and a thiophen-2-yl group at the 4-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
- Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been applied to synthesize derivatives of thiazolyl compounds, showing promising anti-breast cancer activities against MCF-7 tumor cells, indicating their potential in cancer treatment strategies (Mahmoud et al., 2021).
- Pharmacological Activities : Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have demonstrated significant anti-inflammatory, analgesic, and antioxidant activities, underlining their pharmacological significance (Attimarad et al., 2017).
Antimicrobial and Antitumor Applications
- Antitumor Agents : Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown potent anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their application in cancer therapy (Gomha et al., 2016).
- Antimicrobial Activities : Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have displayed notable antimicrobial activities against bacterial and fungal isolates, indicating their use in combating various infections (Wardkhan et al., 2008).
- Sulfide and Sulfone Derivatives : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown antimicrobial activity, highlighting their potential in antimicrobial agent development (Badiger et al., 2013).
Material Science and Chemical Analysis
- Crystal Structure Analysis : The study of crystal structures of related compounds, like Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, aids in understanding molecular interactions and can be pivotal in the development of new materials (Akhileshwari et al., 2021).
- Molecular Docking Studies : The molecular docking studies of related thiazole compounds provide insights into their interaction with biological targets, which is crucial in drug design and development (Ermiş & Durmuş, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine are currently unknown. Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
As a thiazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological processes, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The molecular weight of the compound is 210.32 , which may influence its pharmacokinetic properties
Result of Action
As a thiazole derivative, it may have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemische Analyse
Biochemical Properties
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions . This interaction is crucial for its role in biochemical pathways, where it can act as an inhibitor or activator of specific enzymes. For instance, thiazole derivatives, including this compound, have been studied for their antimicrobial, antifungal, and antitumor activities .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation state of these proteins, thereby altering cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding is often facilitated by the thiazole ring, which can form hydrogen bonds and other interactions with the enzyme’s active site. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular energy production, biosynthesis, and detoxification processes . For example, thiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This localization is essential for its role in regulating cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7/h3-5H,2H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPFWOBYTXVPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

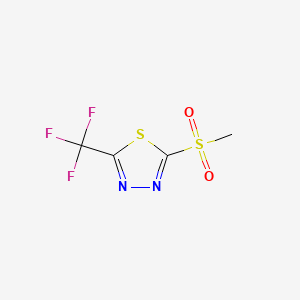
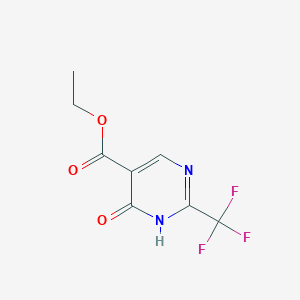

![2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-1-hydrazinecarbothioamide](/img/structure/B1309853.png)

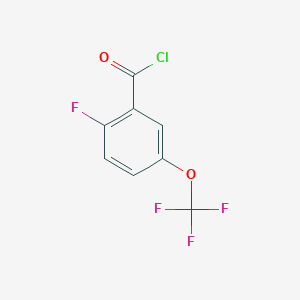
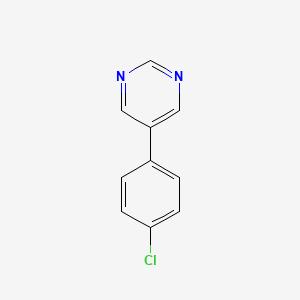

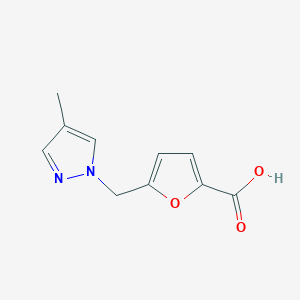

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)

